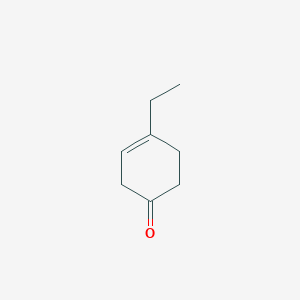
4-Ethyl-3-cyclohexen-1-one
Cat. No. B8320291
M. Wt: 124.18 g/mol
InChI Key: OCWNYERVPBBARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04487945
Procedure details


To a stirred refluxing mixture of 600 ml of dry ether and 1600 ml of liquid ammonia was added 136 g of p-ethylanisole. After 15 minutes, there was added portionwise, at -35 ° to -32° C., a 26.4 g quantity of lithium ribbon over 0.5-1 hour. After an additional 15 minutes, 193 g of dry ethanol was added dropwise at -35° to -32° C. Stirring was continued until the blue color disappeared, and the ammonia was allowed to evaporate on standing overnight. The residue was poured into 1 l of ice water and extracted twice with ether. The combined ether extracts concentrated to a volume of about 300 ml was stirred with 250 ml of water containing 46 g of oxalic acid overnight at ambient temperature. This mixture was diluted with 1 liter of water and extracted twice with ether. The combined ether extracts were washed with 5% sodium bicarbonate and then with water. After drying, the ether solution was vacuum-concentrated to a residue of 104.4 g of desired product; it was 94% pure by GLC analysis and used without distillation.

[Compound]
Name
liquid
Quantity
1600 mL
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
CCOCC.N.[CH2:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][CH:10]=1)[CH3:8].[Li]>C(O)C>[CH2:7]([C:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH:10]=1)[CH3:8] |^1:16|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
136 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=C(C=C1)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
|
Name
|
|
|
Quantity
|
193 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To a stirred refluxing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
there was added portionwise, at -35 ° to -32° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After an additional 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evaporate
|
WAIT
|
Type
|
WAIT
|
|
Details
|
on standing overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was poured into 1 l of ice water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined ether extracts concentrated to a volume of about 300 ml
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred with 250 ml of water containing 46 g of oxalic acid overnight at ambient temperature
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This mixture was diluted with 1 liter of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether extracts were washed with 5% sodium bicarbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the ether solution was vacuum-concentrated to a residue of 104.4 g of desired product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
used without distillation
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

